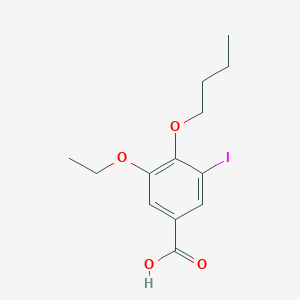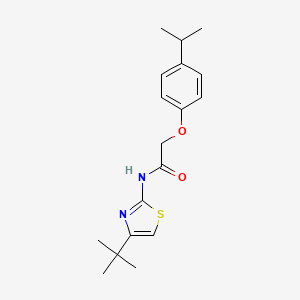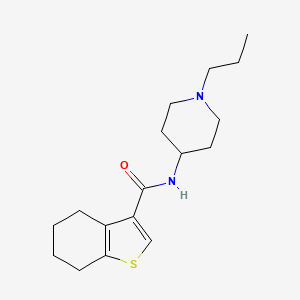![molecular formula C21H17ClN4O2 B4631035 5-(3-chlorophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4631035.png)
5-(3-chlorophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of closely related compounds, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester, has been described as regiospecific, challenging to distinguish by spectroscopic techniques alone, with single-crystal X-ray analysis providing unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009). This highlights the intricate nature of synthesizing such compounds, requiring precise conditions and verification methods to ensure the desired molecular structure is achieved.
Molecular Structure Analysis
Single-crystal X-ray diffraction studies play a crucial role in determining the molecular structure of pyrazole derivatives, confirming the expected configurations and helping in understanding the spatial arrangement of atoms within the molecule. The structural analysis of related compounds has revealed complex conformations and interactions, such as hydrogen bonding and weak C-H...A interactions, that are crucial for their stability and reactivity (Kumarasinghe, Hruby, & Nichol, 2009).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds related to "5-(3-chlorophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide" have been synthesized and characterized, providing foundational knowledge for understanding their potential applications. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, exploring their synthesis routes and structural characterization through spectral data including IR, MS, 1H-NMR, and 13C-NMR analyses (Hassan, Hafez, & Osman, 2014).
Biological Activities
The research on these compounds has extended into evaluating their biological activities, including antimicrobial, anticancer, and cytotoxic effects. Some compounds have shown promising results in in vitro studies:
Antimicrobial Activity : Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and evaluated for their antimicrobial activity, showing good to excellent efficacy against various bacterial and fungal species (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anticancer Activity : Some synthesized compounds have been screened for their in vitro cytotoxic activity against cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells, providing insights into their potential therapeutic applications (Hassan, Hafez, & Osman, 2014).
Molecular Interaction Studies
Molecular interaction studies have further elucidated how these compounds might interact with biological targets. For example, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide was investigated for its interaction with the CB1 cannabinoid receptor, providing valuable insights into the molecular basis of its biological activities (Shim et al., 2002).
Propiedades
IUPAC Name |
5-(3-chlorophenyl)-N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-14-5-2-3-6-16(14)12-26-13-18(11-23-26)24-21(27)19-10-20(28-25-19)15-7-4-8-17(22)9-15/h2-11,13H,12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGVFKDAYYSNRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)C3=NOC(=C3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-N-{1-[(2-methylphenyl)methyl]-1H-pyrazol-4-YL}-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4630953.png)
![N-[2-(2-methylphenoxy)ethyl]-1-naphthamide](/img/structure/B4630955.png)
![4-chloro-5-[(dimethylamino)sulfonyl]-N,N-dimethyl-2-(1-pyrrolidinyl)benzamide](/img/structure/B4630959.png)



![N-(2,4-difluorophenyl)-7-methoxy-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B4630987.png)
![ethyl 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B4630996.png)

![N-(2-bromophenyl)-N'-[1-(4-tert-butylphenyl)ethyl]urea](/img/structure/B4631014.png)
![1-(3,4-difluorophenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4631023.png)

![2-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone](/img/structure/B4631030.png)